2-Methyl-2-morpholin-4-yl-butylamine

Description

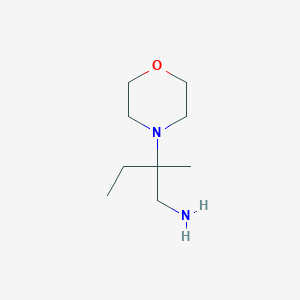

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-morpholin-4-ylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-3-9(2,8-10)11-4-6-12-7-5-11/h3-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGALZNABGSEIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN)N1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-morpholin-4-yl-butylamine

This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2-Methyl-2-morpholin-4-yl-butylamine, a substituted morpholine derivative of interest to researchers in drug discovery and development. The morpholine moiety is a prevalent structural motif in numerous marketed pharmaceuticals due to its favorable physicochemical properties, including polarity and low basicity.[1] This document outlines a multi-step synthesis, detailing the underlying chemical principles, experimental protocols, and key considerations for each reaction stage.

Introduction to this compound and the Morpholine Scaffold

Morpholine, a heterocyclic compound featuring both an amine and an ether functional group, is a valuable building block in medicinal chemistry.[2] Its incorporation into molecular structures can enhance aqueous solubility and introduce a polar vector, which can be crucial for optimizing pharmacokinetic profiles. This compound combines this important scaffold with a chiral butanamine side chain, presenting a molecule with potential for diverse biological activities. The synthesis of such substituted morpholines is a topic of ongoing interest in synthetic organic chemistry.[3][4]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary amine functionality can be installed in the final step via the hydrolysis of an amide, which in turn can be synthesized through a Ritter reaction on a tertiary alcohol. The morpholine ring can be introduced via a nucleophilic ring-opening of an epoxide. This leads to the following proposed forward synthesis pathway:

Caption: Retrosynthetic analysis of this compound.

Detailed Synthesis Pathway

The proposed forward synthesis is a four-step process commencing from the readily available alkene, 2-methyl-1-butene.

Step 1: Epoxidation of 2-methyl-1-butene

The initial step involves the epoxidation of 2-methyl-1-butene to form 2-methyl-1,2-epoxybutane. This reaction is a classic example of the electrophilic addition of an oxygen atom across the double bond of an alkene.

Reaction:

2-methyl-1-butene + Peroxy Acid → 2-methyl-1,2-epoxybutane

Causality of Experimental Choices:

-

Reagent: Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used and commercially available peroxy acid for this transformation due to its relative safety and high reactivity.

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform is typically used to ensure the solubility of the reactants and to prevent the opening of the newly formed epoxide ring.

-

Temperature: The reaction is usually carried out at low temperatures (0 °C to room temperature) to control the exothermic nature of the reaction and to minimize side reactions.

Step 2: Nucleophilic Ring-Opening of 2-methyl-1,2-epoxybutane

The second step is the ring-opening of the epoxide with morpholine. Morpholine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring.

Reaction:

2-methyl-1,2-epoxybutane + Morpholine → 1-morpholino-2-methyl-butan-2-ol

Causality of Experimental Choices:

-

Regioselectivity: Under neutral or basic conditions, the nucleophilic attack of the amine occurs at the less sterically hindered carbon of the epoxide. In this case, the attack will be at the primary carbon (C1), leading to the desired tertiary alcohol.

-

Solvent: The reaction can be run neat (using an excess of morpholine as the solvent) or in a polar aprotic solvent like acetonitrile.

-

Catalyst: The addition of a Lewis acid like lithium perchlorate (LiClO4) can enhance the rate of the reaction by coordinating to the epoxide oxygen, making the carbons more electrophilic.[5]

Step 3: Ritter Reaction for Amide Formation

The Ritter reaction is a powerful method for the formation of N-alkyl amides from a tertiary alcohol and a nitrile in the presence of a strong acid.

Reaction:

1-morpholino-2-methyl-butan-2-ol + Nitrile (e.g., Acetonitrile) + Strong Acid → N-(1,1-dimethyl-2-morpholinoethyl)acetamide

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid, such as concentrated sulfuric acid or perchloric acid, is required to protonate the hydroxyl group of the tertiary alcohol, allowing it to leave as a water molecule and form a stable tertiary carbocation.

-

Nitrile: The choice of nitrile determines the resulting acyl group of the amide. Acetonitrile is a common choice, leading to an acetamide.

-

Reaction Conditions: The reaction is typically run at moderate temperatures, and the concentration of the acid is a critical parameter to control.

Step 4: Hydrolysis of the Amide to the Primary Amine

The final step is the hydrolysis of the amide to yield the target primary amine. This can be achieved under either acidic or basic conditions.

Reaction:

N-(1,1-dimethyl-2-morpholinoethyl)acetamide + H2O → this compound

Causality of Experimental Choices:

-

Acidic Hydrolysis: Refluxing the amide in the presence of a strong acid like hydrochloric acid will protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

-

Basic Hydrolysis: Alternatively, heating the amide with a strong base such as sodium hydroxide will involve the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The choice between acidic and basic hydrolysis may depend on the stability of the rest of the molecule to the reaction conditions.

Caption: Proposed forward synthesis pathway for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments in the proposed synthesis pathway. These should be adapted and optimized based on laboratory conditions and analytical monitoring of the reactions.

Protocol 1: Synthesis of 1-morpholino-2-methyl-butan-2-ol

-

To a solution of 2-methyl-1-butene (1.0 eq) in dichloromethane (DCM) at 0 °C, add m-CPBA (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methyl-1,2-epoxybutane.

-

To a solution of the crude epoxide in acetonitrile, add morpholine (1.2 eq) and lithium perchlorate (0.1 eq).[5]

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 1-morpholino-2-methyl-butan-2-ol.

Protocol 2: Synthesis of this compound

-

To a solution of 1-morpholino-2-methyl-butan-2-ol (1.0 eq) in acetonitrile, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature, monitoring by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

-

To the crude amide, add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and monitor the hydrolysis by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and basify with a concentrated aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for each step of the synthesis. Yields are hypothetical and would need to be determined experimentally.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 & 2 | 2-methyl-1-butene | m-CPBA, Morpholine | 1-morpholino-2-methyl-butan-2-ol | 70-85 |

| 3 | 1-morpholino-2-methyl-butan-2-ol | Acetonitrile, H2SO4 | N-(1,1-dimethyl-2-morpholinoethyl)acetamide | 60-75 |

| 4 | N-(1,1-dimethyl-2-morpholinoethyl)acetamide | HCl, H2O | This compound | 80-95 |

Trustworthiness and Self-Validation

The described protocols are based on well-established and reliable organic reactions. Each step can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction is proceeding as expected and to determine the optimal reaction time. The identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. By leveraging fundamental and reliable organic transformations, this guide provides a solid foundation for researchers to synthesize this and other structurally related morpholine derivatives. The principles and protocols outlined herein are intended to be a starting point for further optimization and adaptation in a laboratory setting.

References

- Vertex AI Search. (n.d.). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Oxford Academic.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination.

- Chemistry Steps. (n.d.). Reductive Amination.

- Organic Chemistry Tutor. (n.d.). Reductive Amination.

- Thieme. (2020). Three-Component Synthesis of Morpholine Derivatives.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives.

- Wikipedia. (n.d.). Reductive amination.

- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

- PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine.

- ChemicalBook. (n.d.). 2-METHYL-2-MORPHOLIN-4-YLBUTAN-1-AMINE CAS.

- Matrix Scientific. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-methyl-1-[(2-methylmorpholin-4-yl)carbonyl]butylamine.

- MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).

- The Good Scents Company. (n.d.). 2-methyl butyl amine, 96-15-1.

- Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.

- ChemRxiv. (2024, September 6). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

- Chem-Impex. (n.d.). (4-Benzyl-morpholin-2-ylmethyl)methylamine.

- Echemi. (n.d.). 2-methyl-2-morpholin-4-yl-propylamine.

- Wikipedia. (n.d.). Morpholine.

- Organic Syntheses Procedure. (n.d.). n-methylbutylamine.

- ChemicalBull. (n.d.). 2-methylbutylamine (96-15-1).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-morpholin-4-yl-butylamine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Methyl-2-morpholin-4-yl-butylamine (CAS No. 914206-26-1), a substituted diamine of interest in drug discovery and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes theoretical principles, predictive estimations, and established analytical methodologies to offer a robust framework for its scientific evaluation. We delve into the structural determinants of its acid-base chemistry (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, this guide outlines detailed, field-proven protocols for the experimental determination of these critical parameters, providing researchers, scientists, and drug development professionals with the necessary tools for a thorough characterization of this and structurally related compounds.

Introduction and Molecular Structure

This compound is a unique aliphatic diamine featuring both a primary amine and a tertiary amine incorporated within a morpholine ring. The presence of these two basic centers, along with a moderately sized alkyl backbone, suggests a nuanced physicochemical profile that is critical for its behavior in both chemical and biological systems. Understanding these properties is paramount for applications ranging from reaction optimization to predicting pharmacokinetic and pharmacodynamic behavior in drug development.

Molecular Structure:

-

IUPAC Name: 2-Methyl-2-morpholin-4-yl-butan-1-amine

-

CAS Number: 914206-26-1

-

Molecular Formula: C₉H₂₀N₂O

-

Molecular Weight: 172.27 g/mol

The structure combines the flexibility of a butylamine chain with the constrained, polar ether-containing morpholine ring. This duality is the primary driver of its physicochemical characteristics.

Predicted Physicochemical Properties

In the absence of direct experimental data, the following properties are estimated based on the compound's structure and the known properties of its constituent functional groups. These values provide a foundational baseline for experimental design and hypothesis testing.

| Property | Predicted Value/Range | Rationale for Estimation |

| pKa₁ (Primary Amine) | ~10.6 - 10.8 | Based on the pKa of n-butylamine (~10.77)[1], with minimal electronic influence from the distant morpholine ring. |

| pKa₂ (Morpholine Nitrogen) | ~7.5 - 8.5 | The pKa of morpholine's conjugate acid is approximately 8.3-8.4.[2][3][4] The alkyl substituent is not expected to drastically alter this value. |

| logP (Octanol-Water) | 0.5 - 1.5 | Calculated as an aggregate of the lipophilic butyl group and the hydrophilic morpholine and primary amine functionalities. The logP of n-butylamine is ~1.0[5][6], while morpholine is hydrophilic. The final value is a balance of these contributions. |

| Aqueous Solubility | Miscible to Highly Soluble | The presence of two amine groups and an ether oxygen, all capable of hydrogen bonding, suggests high affinity for water, especially at pH values where the molecule is protonated. |

Theoretical Basis for Physicochemical Properties

The interplay between the different functional moieties in this compound dictates its overall physicochemical profile.

Acid-Base Properties (pKa)

The molecule possesses two basic nitrogen atoms that will be protonated at different pH values.

-

The Primary Amine: The primary amine at the terminus of the butyl chain is a strong base, comparable to other primary alkylamines. The pKa of its conjugate acid is primarily influenced by the inductive effect of the alkyl chain. For n-butylamine, the pKa is approximately 10.78.[6] We predict a similar, strongly basic pKa for this group in the target molecule.

-

The Morpholine Nitrogen: The nitrogen within the morpholine ring is a tertiary amine. Its basicity is tempered by the presence of the electron-withdrawing ether oxygen atom within the ring. The pKa of the morpholinium ion is around 8.3.[3][4] This lower basicity compared to the primary amine means it will be protonated at a more neutral pH.

This dual-pKa nature is critical. At physiological pH (~7.4), a significant portion of the morpholine nitrogen atoms will be protonated, while the primary amine will be almost entirely in its protonated, cationic form. This has profound implications for receptor binding, membrane permeability, and solubility.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a balance between the non-polar alkyl chain and the polar functional groups.

-

The butyl group contributes to the lipophilicity, favoring partitioning into the non-polar octanol phase.

-

The primary amine and the morpholine ring (with its ether oxygen and tertiary amine) are polar and hydrophilic, favoring the aqueous phase.

The predicted logP in the range of 0.5 to 1.5 suggests that the compound is moderately lipophilic, with a significant degree of water solubility. At pH values below its pKa's, the molecule will become protonated and thus more polar, leading to a lower distribution coefficient (logD) and higher aqueous solubility.

Aqueous Solubility

High aqueous solubility is anticipated due to the presence of multiple hydrogen bond acceptors (the two nitrogens and the ether oxygen) and a hydrogen bond donor (the primary amine). The molecule's ability to exist as a mono- or di-cation at acidic and neutral pH will further enhance its solubility in aqueous media through ion-dipole interactions.

Methodologies for Experimental Determination

To validate the predicted properties, rigorous experimental determination is essential. The following section details the standard, authoritative protocols for characterizing a novel amine like this compound.

Determination of pKa by Potentiometric Titration

This is the gold standard for pKa determination, relying on the measurement of pH as a function of added titrant.[7][8][9][10][11]

Principle: A solution of the compound is titrated with a strong acid (e.g., HCl). The pH is monitored continuously. The titration curve of pH versus the volume of titrant will show two inflection points, corresponding to the pKa values of the two amine groups. The pKa is the pH at which 50% of the amine is in its protonated form.

Experimental Protocol:

-

Preparation: A standardized solution of 0.1 M HCl is prepared. The this compound is accurately weighed and dissolved in deionized water to a known concentration (e.g., 0.01 M).

-

Calibration: A pH meter is calibrated using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: The amine solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). The calibrated pH electrode is immersed in the solution. The standardized HCl is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate.

-

Analysis: The data is plotted as pH versus volume of HCl added. The two half-equivalence points (the midpoints of the buffering regions) are determined, and the pH at these points corresponds to the two pKa values.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and ability to resolve multiple pKa values in polyprotic bases. The use of a jacketed beaker ensures that the pKa, which is temperature-dependent, is measured under controlled conditions.

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[12][13][14][15][16]

Principle: The compound is dissolved in a biphasic system of water and n-octanol. After equilibration, the concentration of the compound in each phase is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Protocol:

-

Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: A known amount of the compound is dissolved in the aqueous phase. An equal volume of the octanol phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) and then allowed to stand for the phases to separate completely.

-

Phase Separation: The two phases are carefully separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: logP = log ([Concentration]_octanol / [Concentration]_aqueous).

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" because it is a direct measurement of partitioning.[12][13] Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would affect concentration measurements. HPLC or LC-MS is used for quantification due to its sensitivity and specificity.

Workflow for logP Determination:

Caption: Workflow for logP determination by the shake-flask method.

Expected Spectral Characteristics

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Infrared (IR) Spectroscopy

-

N-H Stretch: The primary amine will show two characteristic medium-intensity sharp bands in the region of 3300-3500 cm⁻¹.[17][18][19][20][21]

-

C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

N-H Bend: A bending vibration for the primary amine is expected around 1600 cm⁻¹.[17][19]

-

C-N Stretch: C-N stretching vibrations for both the primary amine and the morpholine will appear in the 1020-1250 cm⁻¹ region.[17][19]

-

C-O-C Stretch: A strong, characteristic C-O-C stretching band from the morpholine ether linkage is expected around 1115 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Morpholine Protons: Protons on the carbons adjacent to the nitrogen will appear around 2.4-2.7 ppm, while protons on the carbons adjacent to the oxygen will be further downfield, around 3.6-3.8 ppm.

-

Butyl Chain Protons: The CH₂ group attached to the primary amine will be a distinct multiplet. The other alkyl protons will appear in the upfield region (1.0-1.8 ppm).

-

NH₂ Protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR:

-

Morpholine Carbons: Carbons adjacent to the oxygen will be in the 65-70 ppm range, while carbons adjacent to the nitrogen will be in the 45-55 ppm range.

-

Butyl Chain Carbons: A series of signals in the aliphatic region (10-45 ppm).

-

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, amines undergo characteristic α-cleavage.[22][23][24][25][26]

-

Nitrogen Rule: As the molecule contains an even number of nitrogen atoms (two), the molecular ion (M⁺) peak is expected to have an even mass-to-charge ratio (m/z = 172).

-

α-Cleavage: The most significant fragmentation will likely be the cleavage of the C-C bond adjacent to the morpholine nitrogen, leading to the loss of a propyl radical and the formation of a stable, resonance-stabilized cation. This would result in a prominent peak in the spectrum. Another key fragmentation would be at the primary amine.

Conclusion

This compound presents a compelling structural motif with a predictable yet nuanced physicochemical profile. Its two basic centers with distinct pKa values will govern its ionization state, which in turn will strongly influence its solubility and lipophilicity. While direct experimental data is not yet widely available, the theoretical principles and predictive estimations outlined in this guide provide a solid foundation for its further investigation. The detailed experimental protocols included herein offer a clear pathway for researchers to obtain the empirical data necessary to fully characterize this promising compound and unlock its potential in various scientific applications.

References

-

PubChem. (n.d.). Butylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. Rowan Scientific. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Retrieved from [Link]

- Hebditch, M., Carballo-Amador, M. A., Charonis, S., Curtis, R., & Warwicker, J. (2017). Protein–Sol: a web tool for predicting protein solubility from sequence.

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

DrugFuture. (n.d.). Morpholine. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Quandle Labs. (n.d.). Protein-Sol Online Tool in Choppr. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE (110-91-8). Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Zhang, H., Li, Y., Wang, Y., & Li, Z. (2017). Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown (ωB97X-D/cc-pVTZ). ResearchGate. Retrieved from [Link]

-

bio.tools. (n.d.). MolGpKa. Retrieved from [Link]

-

bio.tools. (n.d.). SoluProt. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Wikidata. (n.d.). n-butylamine. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

- Špirtović-Halilović, S., & Završnik, D. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical & Pharmaceutical Research, 1(3).

- Zhang, H., Li, Y., Wang, Y., & Li, Z. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(4), 2849-2856.

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

-

chemeurope.com. (n.d.). N-Butylamine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 23(5-6), 427-485.

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

- Rafols, C., Bosch, E., & Rosés, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 123-131.

-

GitHub. (n.d.). mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). Retrieved from [Link]

-

Omni Calculator. (n.d.). pKa Calculator. Retrieved from [Link]

-

University of Oklahoma. (n.d.). Recombinant Protein Solubility Prediction. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

- Friedel, R. A., & McKinney, D. S. (1947). The Infrared Absorption Spectra of Liquid and Gaseous Morpholine. Journal of the American Chemical Society, 69(3), 604-605.

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Butylamine. Retrieved from [Link]

-

DrugFuture. (n.d.). n-Butylamine. Retrieved from [Link]

Sources

- 1. Butylamine CAS#: 109-73-9 [m.chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 4. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. n-Butylamine - Wikipedia [en.wikipedia.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. scribd.com [scribd.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 19. wikieducator.org [wikieducator.org]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 22. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 23. Video: Mass Spectrometry of Amines [jove.com]

- 24. GCMS Section 6.15 [people.whitman.edu]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]

spectroscopic data (NMR, IR, MS) of 2-Methyl-2-morpholin-4-yl-butylamine

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2-morpholin-4-yl-butylamine

This guide provides a comprehensive technical framework for the spectroscopic analysis of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for novel small molecules. Rather than presenting pre-existing data, this document serves as a predictive and methodological guide, outlining the expected spectral features and the experimental logic required for unambiguous structural elucidation.

Introduction: The Imperative of Spectroscopic Validation

In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is a foundational requirement. The compound this compound, possessing a unique combination of a primary amine, a tertiary amine within a morpholine ring, and a quaternary carbon center, presents a distinct spectroscopic challenge. Its structural features—a chiral center, multiple nitrogen environments, and various types of protons—necessitate a multi-faceted analytical approach. This guide details the theoretical underpinnings and practical methodologies to achieve a robust and defensible characterization of this molecule.

The choice of spectroscopic techniques is deliberate. NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry reveals the molecular weight and fragmentation patterns, which collectively act as a molecular fingerprint. The synergy between these techniques provides a self-validating system of checks and balances, ensuring the highest degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments would be essential for a complete assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the chemical environment and connectivity of all hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of nearby atoms (oxygen and nitrogen) and the overall molecular geometry.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| -NH₂ | 1.0 - 2.5 | Broad Singlet | 2H | Protons on the primary amine are exchangeable and often appear as a broad signal. Chemical shift can vary with concentration and solvent. |

| -CH₂- (Ethyl) | 1.3 - 1.5 | Quartet | 2H | Methylene group adjacent to the quaternary carbon, split by the neighboring methyl group. |

| -CH₃ (Ethyl) | 0.8 - 1.0 | Triplet | 3H | Methyl group of the ethyl moiety, split by the adjacent methylene group. |

| -CH₃ (on Quaternary C) | ~1.1 | Singlet | 3H | Methyl group attached to the quaternary carbon, appears as a singlet as it has no adjacent protons. |

| Morpholine -CH₂-N- | 2.4 - 2.6 | Triplet (or complex multiplet) | 4H | Protons on the carbons adjacent to the nitrogen of the morpholine ring are deshielded. |

| Morpholine -CH₂-O- | 3.6 - 3.8 | Triplet (or complex multiplet) | 4H | Protons on the carbons adjacent to the oxygen of the morpholine ring are more deshielded due to oxygen's higher electronegativity. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Quaternary Carbon | 45 - 55 | Shielded by alkyl groups but deshielded by the adjacent nitrogen. |

| -CH₂- (Ethyl) | 25 - 35 | Standard aliphatic methylene carbon. |

| -CH₃ (Ethyl) | 8 - 12 | Standard aliphatic methyl carbon. |

| -CH₃ (on Quaternary C) | 20 - 30 | Aliphatic methyl carbon attached to a quaternary center. |

| Morpholine -CH₂-N- | 50 - 60 | Carbon adjacent to nitrogen is deshielded. |

| Morpholine -CH₂-O- | 65 - 75 | Carbon adjacent to the highly electronegative oxygen is significantly deshielded. |

| -CH₂-NH₂ | 40 - 50 | Carbon attached to the primary amine. |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like -NH₂. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for resolving complex multiplets.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Consider a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR for Structural Confirmation:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming the connectivity of the ethyl group and the protons within the morpholine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals.

-

Visualization of NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium | Appears as a doublet for -NH₂ group. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Characteristic of sp³ C-H bonds in the alkyl chains and morpholine ring. |

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium | Bending vibration of the -NH₂ group. |

| C-O Stretch (Ether) | 1070 - 1150 | Strong | Characteristic of the C-O-C ether linkage within the morpholine ring. |

| C-N Stretch | 1020 - 1250 | Medium | C-N stretching vibrations from the amines and morpholine ring. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires placing a small drop of the sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty instrument to subtract atmospheric contributions (CO₂, H₂O).

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common high-energy technique that induces extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion.

Predicted Mass Spectral Data (ESI-MS)

For ESI, the molecule is expected to be observed in its protonated form.

-

Molecular Formula: C₁₀H₂₂N₂O

-

Exact Mass: 186.1732 u

-

Predicted [M+H]⁺: m/z 187.1805

Predicted Fragmentation Pathways (EI-MS)

High-energy EI-MS would likely induce fragmentation at key points in the structure.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatography (GC) system.

-

Ionization: Select the appropriate ionization method (ESI for soft ionization, EI for fragmentation analysis).

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.

-

Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to isolate the parent ion and induce fragmentation for structural analysis.

Conclusion: A Unified Approach to Structural Verification

The spectroscopic characterization of this compound is a process of synergistic data integration. The predicted NMR data provides a detailed map of the C-H framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation analysis. By following the rigorous, self-validating protocols outlined in this guide, researchers can achieve an unambiguous and defensible structural elucidation of this and other novel chemical entities, a critical step in the advancement of chemical and pharmaceutical research.

References

-

Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. (A foundational textbook covering NMR, IR, and MS). Cengage Learning. [Link]

-

Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. (A comprehensive guide to the interpretation of spectroscopic data). John Wiley & Sons. [Link]

-

High-Resolution NMR Techniques in Organic Chemistry by Timothy D. W. Claridge. (An in-depth resource on modern NMR methods). Elsevier. [Link]

-

NIST Chemistry WebBook. (A comprehensive public database of chemical and spectroscopic data). National Institute of Standards and Technology. [Link]

Methodological & Application

Application Note: A General Protocol for In Vitro Evaluation of Novel Small Molecule Compounds Using 2-Methyl-2-morpholin-4-yl-butylamine as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel small molecule compounds is a cornerstone of drug discovery. This document provides a comprehensive experimental protocol for the initial in vitro evaluation of uncharacterized small molecules, using the example compound 2-Methyl-2-morpholin-4-yl-butylamine. Due to the limited publicly available biological data on this specific molecule (CAS: 914206-26-1)[1][2][3], this guide establishes a foundational framework for researchers to assess its potential cytotoxic and cytostatic effects in a cell culture setting. The principles and detailed methodologies outlined herein are broadly applicable to a wide range of synthetic compounds, enabling a systematic and rigorous preliminary assessment of their biological activity.

Introduction: The Rationale for a Foundational Screening Approach

The initial characterization of a novel small molecule inhibitor is a critical step in the drug discovery pipeline.[4] A primary objective is to determine the compound's effect on cell viability and proliferation. Cytotoxicity assays are fundamental tools for this purpose, providing a quantitative measure of a substance's ability to damage or kill cells.[5][6] These assays are crucial for identifying compounds with therapeutic potential, such as new anti-cancer agents, or for flagging compounds with undesirable toxic effects early in development.[5]

This guide will detail a robust, adaptable protocol for conducting a preliminary in vitro assessment of a novel compound. We will use this compound as a representative test article to illustrate the experimental workflow, from compound preparation to data analysis. While the specific mechanism of action for this morpholine derivative is not yet elucidated, the broader class of morpholine-containing compounds has been shown to exhibit a range of biological activities.[7] Therefore, a systematic evaluation of its impact on cultured cells is a logical first step.

Compound Preparation and Handling: Ensuring Experimental Integrity

Accurate and consistent preparation of the test compound is paramount for reproducible results.[8] The following steps provide a general guideline for handling powdered small molecule compounds like this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 914206-26-1 | [1] |

| Molecular Formula | C9H20N2O | [3] |

| Molecular Weight | 172.27 g/mol | [3] |

| Appearance | Powder (assumed) | General for small molecules |

| Solubility | To be determined empirically | N/A |

Protocol 2.1: Preparation of a Concentrated Stock Solution

-

Determine an Appropriate Solvent: The choice of solvent is critical and should be based on the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecules due to its high dissolving power. However, it is essential to test solubility in a small aliquot first. If DMSO is not suitable, other organic solvents or aqueous buffers should be considered. It is crucial to note that the final concentration of the solvent in the cell culture medium should be non-toxic to the cells (typically ≤0.5% v/v for DMSO).

-

Weighing the Compound: Accurately weigh a precise amount of the lyophilized powder using a calibrated analytical balance. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE), as the toxicological properties of the compound are unknown.

-

Dissolution: Add the appropriate volume of the chosen solvent to the weighed compound to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). Ensure complete dissolution by vortexing or gentle warming if necessary.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube). This step is crucial to prevent microbial contamination of the cell cultures.

-

Storage: Store the stock solution at an appropriate temperature to maintain its stability, typically at -20°C or -80°C.[9] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]

Cell Line Selection and Maintenance: The Biological System

The choice of cell line is dependent on the research question. For a general cytotoxicity screen, a commonly used and well-characterized cell line is recommended.

Table 2: Recommended Cell Lines for Initial Cytotoxicity Screening

| Cell Line | Type | Rationale for Use |

| HeLa | Human cervical adenocarcinoma | Robust, easy to culture, and widely used as a benchmark. |

| A549 | Human lung carcinoma | Commonly used for cancer research and toxicology studies. |

| HEK293 | Human embryonic kidney | Often used for their ease of transfection and protein expression. |

| NIH/3T3 | Mouse embryonic fibroblast | A standard fibroblast cell line for general cytotoxicity testing. |

Protocol 3.1: General Cell Culture and Subculturing

This protocol provides a general guideline for maintaining adherent cell lines. Specific media and supplements may vary.

-

Culture Medium: Grow cells in the recommended complete growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing (Passaging): When the cells reach 80-90% confluency, they need to be subcultured.[10]

-

Aspirate the old medium from the culture flask.

-

Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium.

-

Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate for a few minutes at 37°C until the cells detach.[10]

-

Neutralize the trypsin with complete growth medium and gently pipette the cell suspension up and down to create a single-cell suspension.

-

Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

-

Seed a new culture flask with the desired number of cells and fresh, pre-warmed complete growth medium.

-

Experimental Workflow for Cytotoxicity Assessment

The following workflow outlines the key steps for determining the cytotoxic potential of this compound. A common and reliable method for assessing cell viability is the MTT assay.[11] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]

Diagram 1: Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: A generalized workflow for assessing the cytotoxicity of a novel compound.

Protocol 4.1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed the chosen cell line into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium. Incubate overnight to allow the cells to attach.[6]

-

Compound Treatment: The next day, prepare serial dilutions of the this compound stock solution in complete growth medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.[12] Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

-

Untreated Control: Cells in complete growth medium only.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine).

-

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[6]

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

-

Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable, metabolically active cells.

Calculation of Cell Viability:

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Dose-Response Curve and IC50 Determination:

Plot the percentage of cell viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the compound that inhibits cell viability by 50%.

Table 3: Hypothetical Data for IC50 Determination

| Compound Concentration (µM) | % Cell Viability |

| 0 (Vehicle) | 100 |

| 0.1 | 98 |

| 1 | 92 |

| 10 | 55 |

| 50 | 15 |

| 100 | 5 |

Troubleshooting and Considerations

-

Compound Precipitation: If the compound precipitates in the culture medium, the stock concentration may be too high or the solvent may not be optimal.

-

High Background in Assays: This could be due to microbial contamination or issues with the assay reagents.

-

Inconsistent Results: Ensure accurate pipetting, consistent cell numbers, and proper mixing of solutions.[12]

Conclusion and Future Directions

This application note provides a foundational protocol for the initial in vitro evaluation of novel small molecule compounds, using this compound as an illustrative example. A thorough assessment of a compound's effect on cell viability is a critical first step in the drug discovery process. Based on the results of this primary screen, further investigations can be designed. For instance, if significant cytotoxicity is observed, subsequent assays could explore the mechanism of cell death (e.g., apoptosis vs. necrosis). Conversely, if the compound shows little to no cytotoxicity, it could be screened for other biological activities. This systematic approach ensures a rigorous and efficient evaluation of a compound's therapeutic potential.

References

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

-

Opentrons. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

-

AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

-

Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022, October 21). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

- Stacey, G. N., & Hartung, T. (Eds.). (2006). Drug Testing In Vitro. John Wiley & Sons.

-

JoVE. (2025, September 17). Video: In Vitro Drug Release Testing: Overview, Development and Validation. Retrieved from [Link]

-

AMSBIO. (2024, September 5). Culture techniques for drug discovery and therapeutics. Retrieved from [Link]

-

Wang, Y., et al. (2022). A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. Frontiers in Cell and Developmental Biology, 10, 848995. [Link]

-

Stanković, M. K., et al. (2012). Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones. International Immunopharmacology, 12(2), 429-435. [Link]

-

Zhang, Z., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11115-11124. [Link]

- Sharma, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 2231-2245.

-

PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine. Retrieved from [Link]

-

Kim, H. S., et al. (2013). Cytotoxicity of the polymerization agent, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone on human monocytes. Environmental Toxicology and Pharmacology, 36(3), 1030-1035. [Link]

-

Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

-

Voloshina, E. N., et al. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 25(21), 5035. [Link]

-

PubChem. (n.d.). 2-Methyl-2-morpholin-4-yl-4-phenylbutan-1-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.

-

PubChem. (n.d.). 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. Retrieved from [Link]

Sources

- 1. 2-METHYL-2-MORPHOLIN-4-YLBUTAN-1-AMINE CAS#: 914206-26-1 [amp.chemicalbook.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 914206-26-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. opentrons.com [opentrons.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. antbioinc.com [antbioinc.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. atcc.org [atcc.org]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Application Notes & Protocols: A Guide to Using 2-Methyl-2-morpholin-4-yl-butylamine as a Chemical Probe

An in-depth guide has been structured to provide a comprehensive technical overview for researchers, scientists, and drug development professionals on utilizing 2-Methyl-2-morpholin-4-yl-butylamine as a chemical probe. This document offers detailed application notes and protocols to facilitate its use in scientific research.

Introduction: The Role of Chemical Probes and the Significance of the Morpholine Scaffold

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in cellular and in vivo systems.[1][2] Unlike genetic methods such as CRISPR or RNAi, chemical probes offer the ability to modulate protein function with temporal and dose-dependent control, providing nuanced insights into complex biological processes.[1] The development and proper use of high-quality chemical probes are essential for target validation in drug discovery and for dissecting cellular signaling pathways.[2][3]

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[4][5][6] Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The morpholine ring's ability to engage in molecular interactions with target proteins makes it a valuable component in the design of potent and selective modulators.[6][7] this compound, a derivative of this important class, thus represents a promising candidate for development as a novel chemical probe.

This guide provides a comprehensive framework for the characterization and application of this compound as a chemical probe. It outlines the necessary steps from initial validation to its use in cell-based assays, emphasizing the principles of scientific integrity and robust experimental design.

Physicochemical and Biological Characterization

Before its application in biological systems, a thorough characterization of this compound is imperative to ensure its quality and suitability as a chemical probe.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H20N2O | [8] |

| Molecular Weight | 172.27 g/mol | [8] |

| CAS Number | 914206-26-1 | [8] |

A critical first step is to establish the identity and purity of the compound. This is typically achieved through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95%.

Solubility and Stability Assessment

The solubility of the probe in aqueous buffers and cell culture media is a key parameter. A stock solution, typically in DMSO, should be prepared and its stability at various storage conditions (-20°C, -80°C) should be monitored over time. It is also important to assess the probe's stability in the final assay buffer to avoid degradation during the experiment, which could lead to misleading results.

Target Identification and Validation: A Strategic Approach

As the biological target of this compound is not yet defined, a systematic approach is required for its identification and validation.

Phenotypic Screening

An initial step can be to screen the compound in a panel of cell-based assays that measure diverse cellular processes such as cell viability, apoptosis, proliferation, and metabolic activity.[9] A significant and reproducible phenotypic change can provide clues about the pathway, and by extension, the potential target being modulated.

Target Deconvolution Strategies

If a robust phenotype is observed, the next phase is to identify the specific protein target responsible for this effect.[10] Several advanced techniques can be employed:

-

Affinity-Based Chemoproteomics: This involves creating a modified version of the probe with a reactive group for covalent attachment to its target or an affinity tag (like biotin) for pull-down experiments. The interacting proteins can then be identified by mass spectrometry.

-

Computational Prediction: The structure of this compound can be used to search databases of known ligands to identify proteins with similar binding profiles.

Confirming Target Engagement in Cellular Systems

Once a putative target has been identified, it is crucial to confirm that the chemical probe directly binds to this target within a living cell.[11][12] This is a critical validation step that distinguishes a high-quality probe.[3][12]

Workflow for Target Engagement Validation

Caption: Workflow for identifying and validating the cellular target of a novel chemical probe.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

Materials:

-

Cells expressing the target protein.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

Equipment for heating samples precisely (e.g., PCR thermocycler).

-

Instrumentation for protein detection (e.g., Western blot, mass spectrometry).

Procedure:

-

Treatment: Treat cultured cells with the chemical probe at various concentrations. Include a vehicle control (e.g., DMSO).

-

Heating: After incubation, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Lysis: Lyse the cells by freeze-thawing or sonication.

-

Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

-

Analysis: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other quantitative protein analysis methods.

-

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Application in Cell-Based Functional Assays

Once target engagement is confirmed, the probe can be used to investigate the functional consequences of modulating its target.

Protocol 2: Cell Viability Assay (e.g., using MTT or resazurin)

This assay determines the effect of the probe on cell health and proliferation.

Materials:

-

Cell line of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound.

-

MTT or resazurin reagent.

-

Solubilization buffer (for MTT).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Dose-Response Treatment: Prepare serial dilutions of the chemical probe in culture medium. Treat the cells with a range of concentrations (e.g., from 1 nM to 100 µM). Include vehicle-only wells as a negative control and a known cytotoxic compound as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the viability reagent (MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Plot the cell viability against the log of the probe concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

The Imperative of Controls for Data Integrity

The Probe, the Negative Control, and the Orthogonal Probe

Caption: The relationship between a chemical probe, its negative control, and an orthogonal probe in validating a target-phenotype link.

-

Negative Control: A crucial tool is a structurally similar analog of the probe that is inactive against the target.[1] This control helps to ensure that the observed phenotype is due to the on-target activity of the probe and not from off-target effects of the chemical scaffold.

-

Orthogonal Probe: If available, an orthogonal probe—a potent and selective inhibitor of the same target but with a different chemical structure—should be used.[1] Reproducing the phenotype with an orthogonal probe provides strong evidence for the target's role in the observed biological effect.

Selectivity Profiling

A high-quality chemical probe should be highly selective for its intended target over other related proteins.[10] For instance, if the target is a kinase, the probe should be screened against a panel of other kinases to determine its selectivity profile.

Table 2: Example of a Kinase Selectivity Profile

| Kinase | % Inhibition at 1 µM | IC50 (nM) |

| Target Kinase A | 98% | 50 |

| Kinase B | 25% | >10,000 |

| Kinase C | 15% | >10,000 |

| Kinase D | 5% | >10,000 |

A common criterion for a selective probe is at least a 30-fold higher potency for the primary target compared to other related proteins.[3][10]

Conclusion and Best Practices

This compound, as a member of the pharmacologically significant morpholine class, holds potential as a novel chemical probe. However, its utility is entirely dependent on rigorous and systematic characterization. Researchers using this or any new chemical probe should adhere to best practices:

-

Confirm Identity and Purity: Always verify the structure and purity of the compound.

-

Demonstrate Target Engagement: Provide direct evidence of the probe binding to its target in a cellular context.[12]

-

Use Dose-Response Curves: Characterize the probe's activity over a range of concentrations.

-

Employ Proper Controls: Use negative and orthogonal controls to validate on-target effects.

-

Assess Selectivity: Profile the probe against related targets to understand its selectivity window.

By following these guidelines, researchers can confidently use this compound to explore new avenues of biology and accelerate the process of drug discovery.

References

-

Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Edfeldt, F., Edwards, A. M., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

-

Simon, G. M., Niphakis, M. J., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 200–205. [Link]

-

Bunnage, M. E., Chekler, E. L. P., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]

-

Chemical Probes Portal. (n.d.). Target engagement. Retrieved from [Link]

-

Antolin, A. A., Workman, P., & Al-Lazikani, B. (2019). Public resources for chemical probes: The journey so far and the road ahead. Future Medicinal Chemistry, 13(8), 731-747. [Link]

-

PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine. Retrieved from [Link]

-

Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58. [Link]

-

SGC. (2020, January 28). Best Practices: Chemical Probes Webinar [Video]. YouTube. [Link]

-

Antibodies.com. (2025, January 31). Cell-Based Assays Guide. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

-

Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 40-51. [Link]

-

Dwivedi, A., Shah, V. H., & Mehta, V. P. (2022). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1262, 133036. [Link]

-

ACS Fall 2025. (n.d.). Expanding complex morpholines using systematic chemical diversity. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

Sources

- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 2. youtube.com [youtube.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. 914206-26-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 10. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target engagement | Chemical Probes Portal [chemicalprobes.org]

Application Note: A Framework for the Development and Validation of Analytical Methods for the Quantification of 2-Methyl-2-morpholin-4-yl-butylamine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing robust analytical methods for the quantification of 2-Methyl-2-morpholin-4-yl-butylamine. While specific, validated methods for this particular analyte are not prevalent in published literature, this guide establishes a foundational framework based on well-established principles for analyzing structurally similar compounds, such as polar aliphatic amines and morpholine derivatives. We present two primary analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) with pre-column derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Hydrophilic Interaction Liquid Chromatography (HILIC) . The causality behind experimental choices is explained in detail, and all protocols are designed as self-validating systems grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: Analytical Strategy and Analyte Properties

This compound is a polar, basic compound containing both a tertiary amine within the morpholine ring and a primary amine on the butyl chain. These characteristics present distinct analytical challenges. The high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography columns and reduces its volatility, complicating direct analysis by gas chromatography.[4][5]

Therefore, a successful quantification strategy must address these properties. This guide proposes two powerful approaches:

-

GC-MS with Derivatization: This classic approach chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC separation.[6][7] The high sensitivity and specificity of mass spectrometry make this a robust choice.

-

HILIC-MS/MS: This modern technique is explicitly designed for the separation of polar and hydrophilic compounds, offering a direct route to analysis without the need for derivatization.[8][9] Coupled with tandem mass spectrometry, it provides exceptional selectivity and sensitivity.[10][11]

The selection between these methods will depend on available instrumentation, required sensitivity, sample matrix complexity, and desired sample throughput. This note will provide the technical details necessary to develop and validate a method using either approach, in accordance with global pharmaceutical standards.[1][2][12]

Method 1: Quantification by GC-MS with Pre-Column Derivatization

Principle and Rationale

Direct GC-MS analysis of polar amines like this compound is often unsuccessful due to poor volatility and potential for peak tailing on standard GC columns.[6] Chemical derivatization is employed to convert the polar amine groups into less polar, more volatile functional groups. A common and effective strategy for secondary amines like morpholine involves reaction with sodium nitrite under acidic conditions to form a stable and volatile N-nitrosamine derivative.[6][7][13] This same principle can be applied here. The resulting derivative exhibits excellent chromatographic behavior and can be detected with high sensitivity by mass spectrometry.

The derivatization reaction proceeds as follows: The secondary amine on the morpholine ring reacts with nitrous acid (formed in situ from sodium nitrite and acid) to create a stable N-nitrosomorpholine derivative. This process significantly increases the compound's volatility.

Caption: Workflow for GC-MS analysis via chemical derivatization.

Detailed Experimental Protocol

Materials and Reagents:

-

This compound reference standard

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 0.05 M

-

Dichloromethane (DCM), HPLC grade

-

Sodium sulfate (anhydrous)

-

Methanol, HPLC grade

-

Purified water (18.2 MΩ·cm)

-

Sample matrix (e.g., plasma, formulation buffer)

Protocol Steps:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).

-

Create a series of calibration standards by spiking the appropriate matrix with the stock solution to achieve the desired concentration range.

-

For test samples, accurately weigh or measure the sample into a centrifuge tube. If the sample is solid, dissolve it in purified water.

-

-

-

To 2.0 mL of each standard, quality control, and test sample solution in a glass tube, add 200 µL of 0.05 M HCl and vortex briefly. Rationale: Acidic conditions are required to generate the active nitrosating agent from sodium nitrite.

-

Add 200 µL of saturated sodium nitrite solution and vortex thoroughly.

-

Heat the mixture in a heating block at 40°C for 5 minutes.

-

Allow the mixture to cool to room temperature.

-

-

Liquid-Liquid Extraction (LLE): [13]

-

Add 0.5 mL of dichloromethane to the derivatized solution.[13] Rationale: The non-polar DCM will selectively extract the newly formed, less polar derivative from the aqueous matrix.

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction.[13]

-

Allow the layers to separate for 10 minutes. Centrifugation can be used to expedite this process.[13]

-

Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-